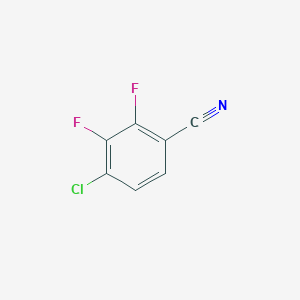
2-ethyl-2-methylpyrrolidin-3-ol, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-2-methylpyrrolidin-3-ol, mixture of diastereomers, is an organic compound with the molecular formula C7H15NO. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of both ethyl and methyl substituents on the pyrrolidine ring, along with a hydroxyl group at the third position. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-2-methylpyrrolidine with an oxidizing agent to introduce the hydroxyl group at the third position. This can be done using reagents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure selective oxidation.
Another approach involves the cyclization of a suitable precursor, such as 3-amino-2-ethyl-2-methylpropan-1-ol, under acidic or basic conditions to form the pyrrolidine ring
Industrial Production Methods
In an industrial setting, the production of 2-ethyl-2-methylpyrrolidin-3-ol typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The choice of solvents, catalysts, and purification techniques is crucial to ensure the efficient production of the desired compound.
化学反应分析
Types of Reactions
2-ethyl-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-ethyl-2-methylpyrrolidin-3-one or 2-ethyl-2-methylpyrrolidine-3-carboxylic acid.
Reduction: Formation of 2-ethyl-2-methylpyrrolidin-3-amine.
Substitution: Formation of 2-ethyl-2-methylpyrrolidin-3-yl chloride.
科学研究应用
2-ethyl-2-methylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-ethyl-2-methylpyrrolidin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, influencing their conformation and function. The ethyl and methyl substituents can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy.
相似化合物的比较
Similar Compounds
2-methylpyrrolidin-3-ol: Lacks the ethyl substituent, which may result in different chemical and biological properties.
2-ethylpyrrolidin-3-ol: Lacks the methyl substituent, affecting its stereochemistry and reactivity.
3-hydroxypyrrolidine: Lacks both ethyl and methyl substituents, serving as a simpler analog for comparison.
Uniqueness
2-ethyl-2-methylpyrrolidin-3-ol is unique due to the presence of both ethyl and methyl groups, which introduce steric and electronic effects that can influence its reactivity and interactions with other molecules. The mixture of diastereomers adds another layer of complexity, providing opportunities to study stereochemical effects in various applications.
This compound’s distinct structure and properties make it a valuable subject of study in multiple scientific disciplines, offering insights into the relationship between molecular structure and function.
属性
CAS 编号 |
1554652-16-2 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



